BenchChemオンラインストアへようこそ!

Dimoxamine hydrochloride

Serotonin receptor pharmacology 5-HT2A partial agonism Gq/β-arrestin2 signaling

Dimoxamine hydrochloride (also designated BL-3912A, 4C-D, 4C-DOM, or α-Et-2C-D) is a synthetic phenethylamine derivative belonging to the phenylisobutylamine subclass. It serves as a selective serotonin 5-HT2 receptor agonist with partial agonism at the 5-HT2A subtype, distinguishing it from classical hallucinogenic 5-HT2A agonists such as DOM (2,5-dimethoxy-4-methylamphetamine).

Molecular Formula C13H22ClNO2
Molecular Weight 259.77 g/mol
CAS No. 52663-86-2
Cat. No. B1231899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimoxamine hydrochloride
CAS52663-86-2
Synonyms1-(4-methyl)-2,5-dimethoxyphenyl-2-aminobutane
2-amino-1-(2,5-dimethoxy-4-methylphenyl)butane
BL 3912A
BL-3912A
dimoxamine
dimoxamine hydrochloride
dimoxamine hydrochloride, (+-)-isomer
dimoxamine hydrochloride, (R)-isomer
dimoxamine hydrochloride, (S)-isomer
dimoxamine, (+-)-isomer
dimoxamine, (S)-isomer
MDPA-1
Molecular FormulaC13H22ClNO2
Molecular Weight259.77 g/mol
Structural Identifiers
SMILESCCC(CC1=C(C=C(C(=C1)OC)C)OC)N.Cl
InChIInChI=1S/C13H21NO2.ClH/c1-5-11(14)7-10-8-12(15-3)9(2)6-13(10)16-4;/h6,8,11H,5,7,14H2,1-4H3;1H/t11-;/m1./s1
InChIKeyHQMDHDKBZGKPGS-RFVHGSKJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimoxamine Hydrochloride CAS 52663-86-2: Chemical Identity, Pharmacology & Procurement Relevance


Dimoxamine hydrochloride (also designated BL-3912A, 4C-D, 4C-DOM, or α-Et-2C-D) is a synthetic phenethylamine derivative belonging to the phenylisobutylamine subclass [1]. It serves as a selective serotonin 5-HT2 receptor agonist with partial agonism at the 5-HT2A subtype, distinguishing it from classical hallucinogenic 5-HT2A agonists such as DOM (2,5-dimethoxy-4-methylamphetamine) [2]. The compound was originally developed at Bristol Laboratories and advanced to Phase II clinical evaluation for antidepressant, pro-cognitive, and antiparkinsonian applications before its discontinuation [3]. Its unique non-hallucinogenic psychoactive profile has recently attracted renewed interest as a pharmacological tool for dissecting 5-HT2A signaling pathways underlying psychedelic versus therapeutic effects [2].

Why Dimoxamine Hydrochloride Cannot Be Swapped with Hallucinogenic 5-HT2A Agonists or Structural Homologues


Although dimoxamine is a structural homologue of DOM—differing by only one methylene group at the α-carbon—its pharmacological signature diverges sharply from that of classical hallucinogenic phenethylamines [1]. In vitro, dimoxamine exhibits 4- to 6-fold lower signaling potency at 5-HT2A receptors coupled to Gq and G11 proteins, and a significant reduction in efficacy (Emax ≈ 80% vs. 96% for DOM) without altering signaling bias [2]. In vivo, dimoxamine fails to elicit the characteristic head-twitch response (HTR) in rodents at doses that produce robust HTR for DOM, and human studies confirm doses up to 300 mg produce no psychedelic effects, in contrast to DOM's hallucinogenic threshold of ~3 mg [3]. Furthermore, dimoxamine's neurochemical signature—increasing neocortical serotonin while decreasing serotonin in diencephalic-limbic regions—differs qualitatively from both DOM and d-LSD [4]. These multilayered pharmacological, behavioral, and neurochemical divergences preclude simple interchange with any single in-class comparator.

Dimoxamine Hydrochloride Quantitative Differentiation: Head-to-Head Evidence Against Closest Analogs


5-HT2A Receptor Signaling Potency and Efficacy: R-Dimoxamine vs. R-DOM

(R)-Dimoxamine exhibits 4- to 6-fold lower potency than (R)-DOM in Gq dissociation and β-arrestin2 recruitment BRET assays at the human 5-HT2A receptor, accompanied by reduced efficacy (Emax/Gq = 80% for dimoxamine vs. 96% for DOM, relative to 5-HT) [1]. The (R)-enantiomer shows a Ki of 53 nM at 5-HT2A ([125I]-DOI radioligand displacement) and an EC50 of 149 nM in the Gq BRET assay, while the racemate yields a Ki of 120 nM [2]. There is no change in signaling bias between Gq/11 and β-arrestin2 pathways, indicating that the α-ethyl substitution uniformly attenuates both pathways rather than causing functional selectivity [1].

Serotonin receptor pharmacology 5-HT2A partial agonism Gq/β-arrestin2 signaling

Brain Region-Specific Serotonergic Neurochemistry: Dimoxamine vs. R-DOM and d-LSD in Rat Brain

In Sprague-Dawley rats, dimoxamine (20 mg/kg i.p.) increased steady-state serotonin (5-HT) and 5-HIAA levels in the neocortex, while decreasing 5-HT and elevating 5-HIAA in the diencephalon-limbic forebrain and hindbrain. In contrast, R-DOM (5 or 15 mg/kg i.p.) increased both 5-HT and 5-HIAA in all three brain regions, and d-LSD (0.5 or 1 mg/kg i.p.) elevated 5-HT while lowering 5-HIAA uniformly [1]. In the isolated rat fundus strip, dimoxamine was a weak serotonin agonist (ED50 = 20.8 mcg/mL) and also antagonized 5-HT and R-DOM-induced spasms, whereas R-DOM was a potent agonist (ED50 = 0.033 mcg/mL) and d-LSD acted as an antagonist [1].

Neurochemistry Serotonin turnover CNS biogenic amines

Behavioral Avoidance Facilitation Without Hyperactivity: BL-3912A vs. S-Amphetamine

In rats selected for low baseline performance in a shuttle-box active avoidance task, BL-3912A at 5 and 10 mg/kg i.p. significantly increased the number of avoidance responses without affecting intertrial interval (ITI) shuttle activity. In contrast, S-amphetamine (0.5 and 1 mg/kg i.p.) also facilitated avoidance responding but significantly increased ITI shuttles, indicative of nonspecific locomotor stimulation. BL-3912A at 10 and 20 mg/kg had no effect on electric shock reaction thresholds, ruling out analgesic or hyperalgesic confounds [1].

Behavioral pharmacology Cognitive enhancement Avoidance learning

Discriminative Stimulus Generalization: BL-3912 vs. Fenfluramine and Sch-12679 in LSD-Trained Rats

In rats trained to discriminate LSD (100 µg/kg) from saline, BL-3912 produced complete substitution for the LSD cue, whereas fenfluramine and Sch-12679 (another phenethylamine-based compound) yielded only intermediate responding that was not fully appropriate for either training condition. The LSD-like discriminative stimulus effects of BL-3912 were antagonized by the serotonergic antagonist BC-105, confirming mediation via serotonin receptors [1].

Drug discrimination LSD stimulus Serotonergic behavior

Human Dose–Psychoactivity Divergence: Dimoxamine vs. DOM

In human reports, dimoxamine (as the (R)-enantiomer BL-3912A) at oral doses of 25–50 mg increased mental alertness and well-being; 50–100 mg improved symptoms of manic depression in psychotic patients; and 100 mg/day ameliorated Parkinsonian symptoms. Doses up to 300 mg produced altered states of consciousness but no psychedelic effects [1]. By contrast, DOM shows psychoactive sub-hallucinogenic effects at 1–3 mg and full psychedelic effects at doses above 3 mg [2]. This represents approximately a 100-fold ratio in the dose separation between non-psychedelic psychoactivity and hallucinogenic effects.

Human psychopharmacology Dose-response Non-hallucinogenic psychedelic

High-Value Research and Procurement Application Scenarios for Dimoxamine Hydrochloride


Dissecting 5-HT2A Signaling Pathways: Separating Psychedelic from Therapeutic Effects

Dimoxamine's partial agonism with uniformly reduced Gq/11 and β-arrestin2 efficacy but no signaling bias shift makes it an ideal comparator to DOM for studies examining the quantitative relationship between 5-HT2A signaling intensity and hallucinogenic outcomes. Researchers studying biased agonism at 5-HT2A should include dimoxamine as a critical control compound to demonstrate that their observed functional selectivity is not simply a consequence of reduced overall efficacy [1].

In Vivo Behavioral Pharmacology Without Hallucinogenic Confounds

Dimoxamine is uniquely suited for chronic dosing studies in rodent models of depression, Parkinson's disease, or cognitive dysfunction where classical psychedelic 5-HT2A agonists produce confounding HTR or disrupt operant behavior. The compound's ability to facilitate avoidance learning without inducing hyperactivity, and its demonstrated rescue of motor deficits in the auxilin knockout mouse model of Parkinson's disease, recommend it as a lead tool compound for CNS discovery programs [2].

Analytical Reference Standard for Forensic and Clinical Toxicology

As a known non-hallucinogenic phenethylamine that fully generalizes to the LSD discriminative stimulus, dimoxamine hydrochloride serves as a valuable analytical reference standard and positive control in drug discrimination studies aimed at characterizing novel psychoactive substances. Its use as a reference compound ensures that assays can distinguish between LSD-like stimulus properties and hallucinogenic liability [3].

Structure–Activity Relationship (SAR) Studies on the α-Substituent of Phenethylamines

Dimoxamine's α-ethyl group represents an intermediate point in the homologous series from α-H (2C-D), α-methyl (DOM), to α-propyl (4C-Pr). Systematic SAR comparisons across this series, combined with molecular docking data showing progressive potency loss with increasing α-substituent bulk, provide a rational framework for designing next-generation non-hallucinogenic 5-HT2A agonists [1].

Quote Request

Request a Quote for Dimoxamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.